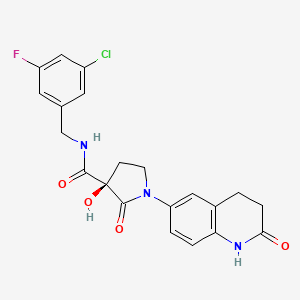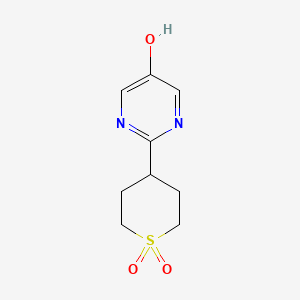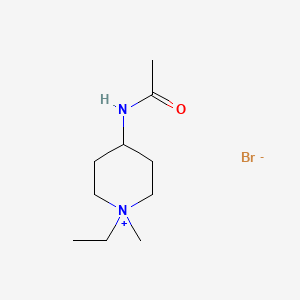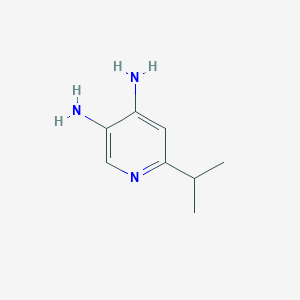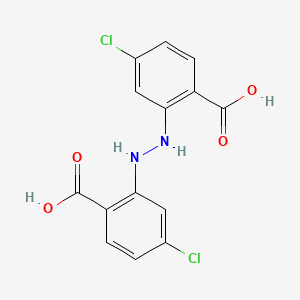
2,2'-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) is an organic compound with the molecular formula C14H10Cl2N2O4. It is known for its unique structure, which includes two 4-chlorobenzoic acid moieties connected by a hydrazine linker. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate. One common method includes heating 5-chlorosalicylaldehyde with hydrazine hydrate in ethanol at 353 K for 8 hours. The solvent is then concentrated and filtered, and the crude product is recrystallized from ethanol to yield yellow crystals .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The chlorobenzoic acid groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Hydrazones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Products with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) involves its interaction with molecular targets through its hydrazine and chlorobenzoic acid moieties. The hydrazine linker can form coordination complexes with metal ions, while the chlorobenzoic acid groups can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dichloro-2,2’-hydrazobenzoic acid
- 6,6’-(Diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide)
Uniqueness
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) is unique due to its specific combination of hydrazine and chlorobenzoic acid moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C14H10Cl2N2O4 |
|---|---|
Molekulargewicht |
341.1 g/mol |
IUPAC-Name |
2-[2-(2-carboxy-5-chlorophenyl)hydrazinyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-7-1-3-9(13(19)20)11(5-7)17-18-12-6-8(16)2-4-10(12)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
ZZCRVUOGBWFYFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NNC2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)

